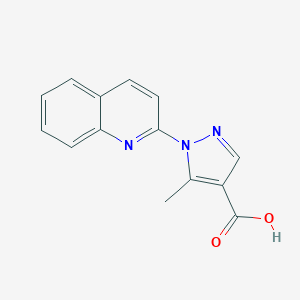
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid, also known as MQCA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MQCA belongs to the class of pyrazole carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it has been suggested that 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, cancer, and bacterial infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for the research of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a chemotherapeutic agent for the treatment of cancer. Furthermore, the development of new derivatives of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid with improved biological activities and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carbaldehyde in the presence of base, or the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carboxylic acid in the presence of coupling reagents. The yield of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
5-methyl-1-quinolin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-11(14(18)19)8-15-17(9)13-7-6-10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) |
Clé InChI |
AQNUIMKXYTVYNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
SMILES canonique |
CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)




![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)